molecular formula C15H21N3O2 B2815249 1-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethan-1-one CAS No. 2309542-84-3

1-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethan-1-one

Cat. No. B2815249
CAS RN: 2309542-84-3
M. Wt: 275.352
InChI Key: DFCYGCNXTAQEFX-UHFFFAOYSA-N
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Description

The compound “1-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethan-1-one” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs . Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The piperidine ring, a six-membered ring with one nitrogen atom, is a key structural feature .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperidine derivatives can undergo a variety of chemical reactions, including substitutions and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the presence of polar functional groups .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Research has developed novel compounds with significant biological activities, including potential therapeutic applications. For instance, compounds have been synthesized with anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells, highlighting their potential in cancer treatment research (Parveen et al., 2017). Similarly, efforts in synthetic chemistry have produced compounds evaluated for their antibacterial activities, contributing to the search for new antimicrobial agents (Merugu et al., 2010).

Molecular Docking and SAR Analysis

The design and synthesis of pyrimidine-piperazine-chromene and -quinoline conjugates, followed by evaluation against human cancer cell lines, have provided insights into the structure-activity relationship (SAR). This approach has enhanced understanding of how molecular modifications affect biological activity, guiding the development of more effective therapeutic agents (Parveen et al., 2017).

Synthesis Techniques and Building Blocks for Crown Ethers

Innovative synthesis techniques have been employed to create building blocks for functionalized crown ethers, demonstrating the compound's versatility in organic synthesis. These developments contribute to the broader field of synthetic organic chemistry by offering new methods for constructing complex molecules (Nawrozkij et al., 2014).

Antimicrobial and Antifungal Activities

Some derivatives have shown broad inhibitory activities against fungi, indicating their potential in developing new antifungal agents. This highlights the importance of such compounds in addressing the growing concern of antimicrobial resistance (Si-jia, 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Many drugs containing a piperidine ring work by interacting with receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its biological activity and potential uses as a pharmaceutical drug .

properties

IUPAC Name

1-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-11(19)18-6-4-12(5-7-18)9-20-15-8-14(13-2-3-13)16-10-17-15/h8,10,12-13H,2-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCYGCNXTAQEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)COC2=NC=NC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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